Chloromethyl 4-chlorododecanoate
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Overview
Description
Chloromethyl 4-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorinated dodecanoic acid ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 4-chlorododecanoate can be synthesized through the esterification of 4-chlorododecanoic acid with chloromethyl alcohol in the presence of a suitable catalyst . The reaction typically requires an acidic or basic catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a product with high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 4-chlorododecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted chloromethyl derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloromethyl 4-chlorododecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: This compound is utilized in the production of specialty chemicals, surfactants, and coatings.
Mechanism of Action
The mechanism of action of chloromethyl 4-chlorododecanoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 4-chlorodecanoate: Similar in structure but with a shorter carbon chain.
Chloromethyl 7-chlorododecanoate: Differing in the position of the chlorine atom on the carbon chain.
Uniqueness
Chloromethyl 4-chlorododecanoate is unique due to its specific combination of a chloromethyl group and a chlorinated dodecanoic acid ester. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications that require both chloromethyl and ester functionalities .
Properties
CAS No. |
80419-00-7 |
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Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
chloromethyl 4-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-12(15)9-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI Key |
ZXYVRYZSZYAFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCC(=O)OCCl)Cl |
Origin of Product |
United States |
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